2-Hydroxy-N-(5-methylisoxazol-3-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with hydrazine hydrate under reflux conditions . The resulting solid is then collected, washed, and recrystallized from ethanol . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazine hydrate, ethanol, and other solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in its structure plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide can be compared with other similar compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar isoxazole ring structure.
N-(5-methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different biological activities.
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide: A precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N2O3 |
---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-4-2-5(8-11-4)7-6(10)3-9/h2,9H,3H2,1H3,(H,7,8,10) |
InChI-Schlüssel |
XBVAIHNFZDBIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.